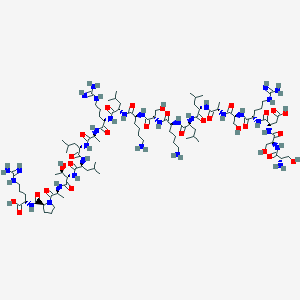
4-(Carboxymethyl)-2-ethoxybenzoic acid
Overview
Description
4-(Carboxymethyl)-2-ethoxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a carboxymethyl group and an ethoxy group attached to the benzene ring
Scientific Research Applications
4-(Carboxymethyl)-2-ethoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: The compound can be used in the production of polymers, resins, and other industrial materials.
Safety and Hazards
While specific safety data for “4-(Carboxymethyl)-2-ethoxybenzoic acid” is not available, similar compounds like 4-(Carboxymethyl)phenylboronic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard. They may cause skin irritation, serious eye irritation, and respiratory irritation .
Future Directions
Mechanism of Action
Target of Action
Carboxymethyl derivatives, such as carboxymethyl cellulose, are known to bind to the surface of corneal epithelial cells via their glucopyranose subunits .
Mode of Action
Carboxymethyl derivatives are known to interact with their targets through hydrogen bonding . The carboxymethyl groups in these compounds can form hydrogen bonds with the hydroxyl groups on the target cells, leading to a change in the cell’s properties .
Biochemical Pathways
For instance, carboxymethyl cellulose is used in food products as a viscosity modifier or thickener and emulsifier .
Pharmacokinetics
Carboxymethyl derivatives like carboxymethyl cellulose have been shown to have a residence time of approximately 2 hours when bound to corneal cells .
Result of Action
Carboxymethyl derivatives like carboxymethyl cellulose are known to have various effects, such as reducing the viscosity of mucus, allowing it to be expelled .
Action Environment
The action of 4-(Carboxymethyl)-2-ethoxybenzoic acid can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of carboxymethyl derivatives . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Carboxymethyl)-2-ethoxybenzoic acid typically involves the carboxymethylation of 2-ethoxybenzoic acid. This can be achieved through a series of reactions, including esterification and subsequent hydrolysis. The reaction conditions often involve the use of strong acids or bases to facilitate the formation of the carboxymethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(Carboxymethyl)-2-ethoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol or other reduced forms.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Comparison with Similar Compounds
Similar Compounds
4-(Carboxymethyl)-2-methoxybenzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
4-(Carboxymethyl)-2-hydroxybenzoic acid: Contains a hydroxy group instead of an ethoxy group.
4-(Carboxymethyl)-2-chlorobenzoic acid: Features a chlorine atom in place of the ethoxy group.
Uniqueness
4-(Carboxymethyl)-2-ethoxybenzoic acid is unique due to the presence of both the carboxymethyl and ethoxy groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(carboxymethyl)-2-ethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O5/c1-2-16-9-5-7(6-10(12)13)3-4-8(9)11(14)15/h3-5H,2,6H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRZWZRNYTRQDLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176522 | |
| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220438-80-2 | |
| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220438802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Carboxymethyl)-2-ethoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(CARBOXYMETHYL)-2-ETHOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92FSD7933 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(Carboxymethyl)-2-ethoxybenzoic acid in the synthesis of Repaglinide?
A1: this compound serves as a crucial starting material in a novel synthesis method for Repaglinide []. This method involves several steps:
Q2: Are there any known impurities formed during the synthesis of Repaglinide using this method?
A2: While the provided abstract [] doesn't specify impurities, a separate study [] details the characterization and crystal structures of a significant impurity encountered during Repaglinide synthesis. Although the specific synthetic route isn't mentioned in that study, it highlights the importance of understanding and controlling impurities in pharmaceutical manufacturing.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)












